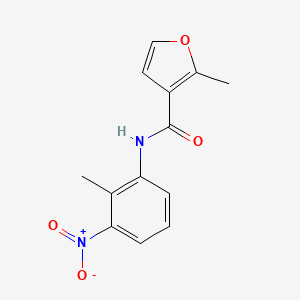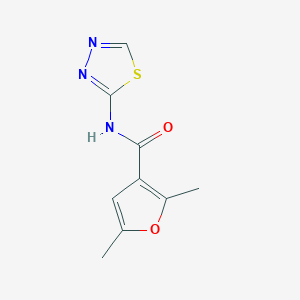![molecular formula C10H17N3OS2 B3594736 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B3594736.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide
Descripción general
Descripción
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Métodos De Preparación
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 3,3-dimethylbutanoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol derivative.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as sensors and catalysts
Mecanismo De Acción
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells .
Comparación Con Compuestos Similares
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide can be compared with other thiadiazole derivatives, such as:
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide: This compound has a similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. It exhibits similar biological activities but with different potency and selectivity.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-pentanamide: This compound has a longer alkyl chain in the amide group, which can affect its solubility and biological activity.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-acetamide: This compound has a shorter alkyl chain in the amide group, which can influence its reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-5-15-9-13-12-8(16-9)11-7(14)6-10(2,3)4/h5-6H2,1-4H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUTYHZIFSNDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B3594665.png)
![3-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3594681.png)
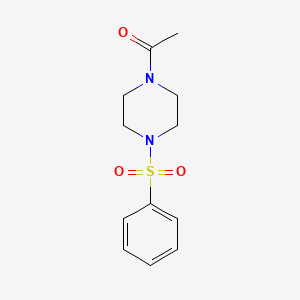
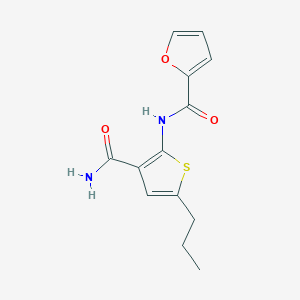
![N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3594703.png)
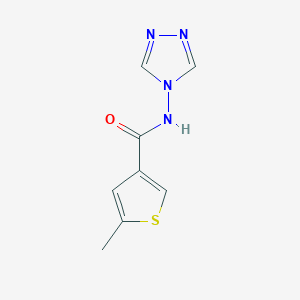
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3594717.png)
![N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3594724.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3594732.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3594734.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]benzamide](/img/structure/B3594744.png)
